molecular formula C22H18N2O3S B253094 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide

Cat. No. B253094
M. Wt: 390.5 g/mol
InChI Key: OGBAQTYCGCPVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. BTA-EG6 has been found to have potential applications in various fields, including cancer research, neurodegenerative diseases, and drug discovery.

Mechanism of Action

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide is a small molecule inhibitor that targets the protein-protein interaction between heat shock protein 90 (HSP90) and its co-chaperone, CDC37. HSP90 is a chaperone protein that is involved in the folding and stabilization of many client proteins, including oncogenic proteins and proteins involved in neurodegenerative diseases. CDC37 is a co-chaperone that regulates the activity of HSP90 by recruiting client proteins to the chaperone complex. By inhibiting the interaction between HSP90 and CDC37, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide destabilizes client proteins and induces their degradation by the proteasome.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce neuroinflammation and oxidative stress in animal models of neurodegenerative diseases, and improve cognitive function in animal models of Alzheimer's disease. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has also been found to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide in lab experiments is its specificity for HSP90 and CDC37. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide does not inhibit other chaperone proteins, making it a useful tool for studying the role of HSP90 and CDC37 in various biological processes. However, one limitation of using N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide is its low solubility in aqueous solutions. This can make it difficult to administer N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide to cells or animals in lab experiments.

Future Directions

There are several future directions for the study of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide. One direction is to investigate the potential of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide in combination therapy with chemotherapy drugs for cancer treatment. Another direction is to study the effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide on other client proteins of HSP90 and CDC37. Additionally, the development of more soluble analogs of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide could improve its use in lab experiments and potential clinical applications.

Synthesis Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide involves a series of chemical reactions. First, 2-aminobenzothiazole is reacted with 3-bromoanisole to form 3-(2-bromoanisyl)-2-aminobenzothiazole. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base to produce N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide. The overall yield of the synthesis is approximately 30%.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been found to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has also been studied for its potential applications in neurodegenerative diseases. It has been found to protect neurons from oxidative stress and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide

Molecular Formula

C22H18N2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H18N2O3S/c1-26-18-11-10-14(13-19(18)27-2)21(25)23-16-7-5-6-15(12-16)22-24-17-8-3-4-9-20(17)28-22/h3-13H,1-2H3,(H,23,25)

InChI Key

OGBAQTYCGCPVBH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.